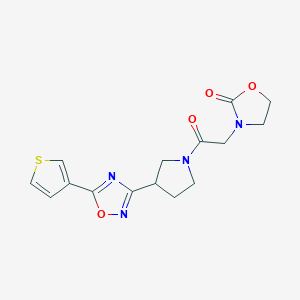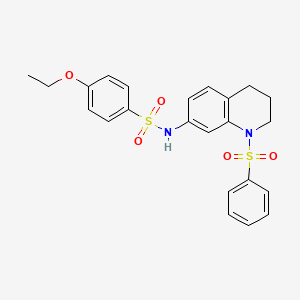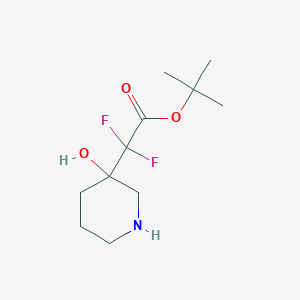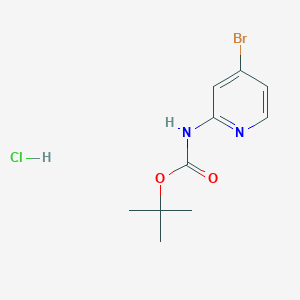
1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide is a chemical compound with the molecular formula C7H13BrN4O2S. It is a derivative of pyrazole and piperazine, two important heterocyclic compounds widely used in medicinal chemistry and organic synthesis
Méthodes De Préparation
The synthesis of 1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide typically involves the reaction of pyrazole derivatives with piperazine under specific conditions. One common method involves the sulfonylation of pyrazole followed by the reaction with piperazine in the presence of a hydrobromic acid catalyst . The reaction conditions often include controlled temperature and pH to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability .
Analyse Des Réactions Chimiques
1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of sulfonamide derivatives.
Applications De Recherche Scientifique
1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity, or it may interfere with cancer cell signaling pathways, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide can be compared with other similar compounds, such as:
1-(1H-pyrazole-3-sulfonyl)piperidine: Similar in structure but with a piperidine ring instead of a piperazine ring, which may result in different biological activities.
1-(1H-pyrazole-3-sulfonyl)morpholine: Contains a morpholine ring, which can alter its chemical reactivity and biological properties.
1-(1H-pyrazole-3-sulfonyl)tetrahydropyran: Features a tetrahydropyran ring, leading to variations in its chemical and biological behavior.
Propriétés
IUPAC Name |
1-(1H-pyrazol-5-ylsulfonyl)piperazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2S.BrH/c12-14(13,7-1-2-9-10-7)11-5-3-8-4-6-11;/h1-2,8H,3-6H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTZNITYOVLCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=NN2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4,7,8-Trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2980983.png)



![1-(4-methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2980989.png)
![3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980990.png)

![N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2980993.png)
![2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2980995.png)

![2-[(3-chlorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone](/img/structure/B2981001.png)
